(2R,3R,4R,5S,6S)-4-(Benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol
CAS No.:
Cat. No.: VC15910189
Molecular Formula: C14H20O5
Molecular Weight: 268.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20O5 |
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Molecular Weight | 268.30 g/mol |
IUPAC Name | (2R,3R,4R,5S,6S)-2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol |
Standard InChI | InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3/t9-,11-,12+,13+,14+/m0/s1 |
Standard InChI Key | YKNDWBCLABIQAZ-DDNMXHNFSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)OCC2=CC=CC=C2)O |
Canonical SMILES | CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound belongs to the tetrahydropyran family, featuring a six-membered oxygen-containing ring with substituents at positions 2, 4, 5, and 6. The IUPAC name specifies the stereochemistry as (2R,3R,4R,5S,6S), indicating the spatial arrangement of hydroxyl, methoxy, benzyloxy, and methyl groups . Key structural elements include:
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Benzyloxy group at C4: Provides steric protection for the hydroxyl group, enhancing stability during synthetic reactions.
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Methoxy group at C2: Influences ring conformation and participates in glycosidic bond formation .
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Methyl group at C6: Contributes to the molecule’s hydrophobicity and stereoelectronic effects .
The stereochemical configuration is critical for its reactivity, as evidenced by comparisons to analogs like (2R,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol , where additional benzyloxy groups alter solubility and reaction pathways.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming its structure. The benzyloxy group’s aromatic protons resonate at δ 7.2–7.4 ppm in -NMR, while the anomeric proton (C1) appears downfield due to the methoxy group’s electron-withdrawing effect . High-resolution MS data typically show a molecular ion peak at m/z 298.14 ([M+H]), consistent with the molecular formula .
Synthesis and Preparation
Protection-Deprotection Strategies
Synthesis involves multi-step sequences to install protective groups selectively. A common approach, adapted from methods for related compounds , includes:
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Selective benzylation: The C4 hydroxyl is protected using benzyl bromide in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) .
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Methylation at C2: Treatment with methyl iodide and silver(I) oxide in dimethylformamide (DMF) introduces the methoxy group .
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Deprotection: Final steps may employ hydrogenolysis (H, Pd/C) to remove benzyl groups without affecting other functionalities.
Optimization Challenges
Reaction conditions must balance steric hindrance from the benzyl group and the sensitivity of the tetrahydropyran ring. For instance, elevated temperatures (>60°C) during benzylation can lead to epimerization at C3 or C4, reducing enantiomeric purity.
Physicochemical Properties
The compound’s hydrophobicity (logP ≈ 1.8) facilitates its use in organic solvents, though polar aprotic solvents like DMF are preferred for glycosylation reactions .
Applications in Organic Synthesis
Glycosylation Reactions
As a protected monosaccharide derivative, the compound is a precursor in oligosaccharide assembly. For example, its methoxy group acts as a temporary protecting group, which can be replaced with glycosyl acceptors under acidic conditions . In one study, coupling with a thioglycoside donor yielded disaccharides with >90% stereoselectivity .
Medicinal Chemistry Relevance
The benzyloxy group’s stability under basic conditions makes the compound valuable for prodrug design. Analogs with similar substitution patterns have shown inhibitory activity against α-glucosidases, suggesting potential for diabetes therapeutics .
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